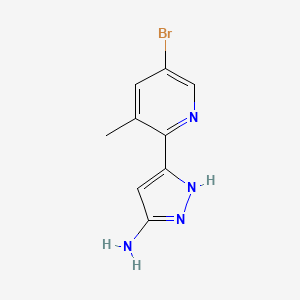![molecular formula C8H10N4O B13693843 (1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD24147810 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24147810 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents, providing a comprehensive guide for researchers and industrial chemists.
Industrial Production Methods: Industrial production of MFCD24147810 requires scalable and efficient methods. These methods are optimized for large-scale production, ensuring consistency and quality. The process involves precise control of reaction parameters and the use of advanced equipment to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD24147810 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its applications and are studied to understand its reactivity and stability.
Common Reagents and Conditions: The reactions involving MFCD24147810 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from the reactions of MFCD24147810 depend on the type of reaction and the conditions used. These products are characterized using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
MFCD24147810 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD24147810 could be investigated for its therapeutic potential and its role in drug development. Industrial applications might include its use in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of MFCD24147810 involves its interaction with specific molecular targets and pathways. These interactions are studied to understand how the compound exerts its effects at the molecular level. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds: MFCD24147810 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or functional groups. Examples of similar compounds could be identified using chemical similarity search tools and databases.
Uniqueness: The uniqueness of MFCD24147810 lies in its specific chemical structure and properties that differentiate it from other compounds
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[2-(1-methylimidazol-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-9-8(12)7-10-4-6(5-13)11-7/h2-4,13H,5H2,1H3,(H,10,11) |
InChI Key |
RUWLIJINNOOMHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


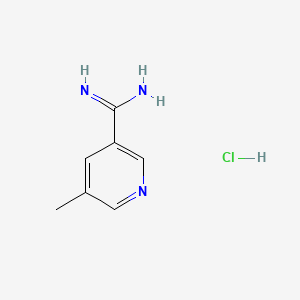
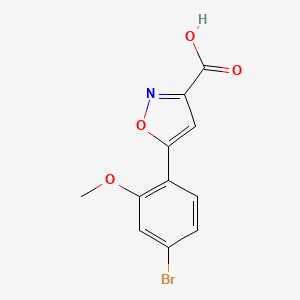
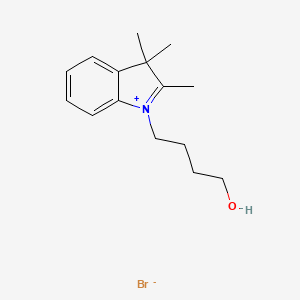
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
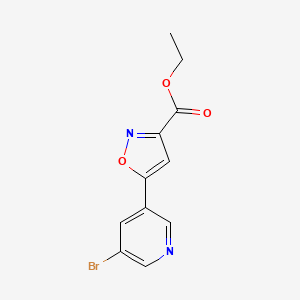
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
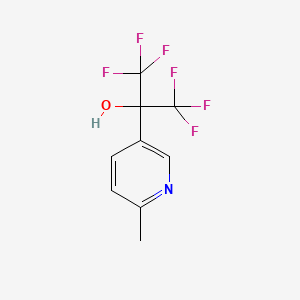
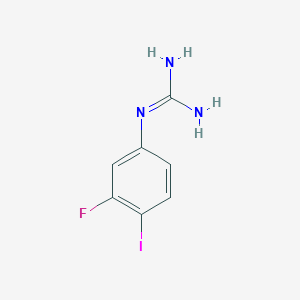
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
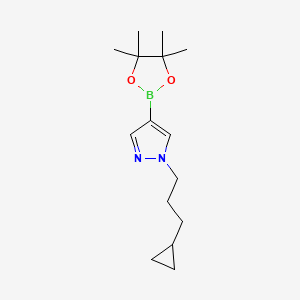
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

